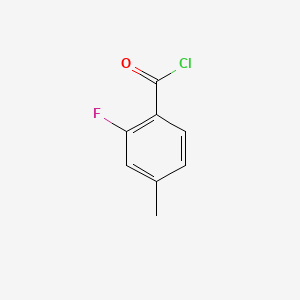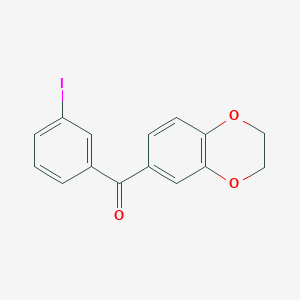
3,4-(Ethylenedioxy)-3'-iodobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Ethylenedioxythiophene (EDOT) is an electro-active conductive monomer with a thiol group that combines an electron donor and electron acceptor in a donor-acceptor-donor arrangement . It’s used in the synthesis of conducting polymers .
Synthesis Analysis
The most common method for constructing the ethylene fragment of EDOT is to replace the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues with the following cyclization .Chemical Reactions Analysis
EDOT can be polymerized to form poly (3,4-ethylenedioxythiophene) (PEDOT) for use as an electrochromic polymer (EC) based coating for a variety of applications . It can also be used as a reductant in a one-pot synthesis of gold nanoparticles from HAuCl4 .Physical And Chemical Properties Analysis
EDOT has satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It’s also known for its high stability, high conductivity, and high transparency .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
One notable application of 3,4-(Ethylenedioxy)-3'-iodobenzophenone derivatives is in the synthesis and characterization of novel photoluminescent materials. For instance, derivatives of 3,4-ethylenedioxythiophene (EDOT) have been synthesized, leading to the formation of compounds with potential applications in photoluminescent devices. These materials exhibit blue to red emission, indicating their utility in creating advanced photonic and electronic materials (Pepitone, Hardaker, & Gregory, 2003).
DNA/RNA Binding Properties and Biological Activity
The 3,4-ethylenedioxy-extension of thiophene core in bisbenzimidazole amidines has shown pronounced affinity towards ds-DNA and ds-RNA, leading to strong thermal stabilization effects. These compounds display moderate to strong antiproliferative effects on various carcinoma cell lines, indicating their significance in biomedical research related to cancer therapy (Stolić et al., 2009).
Electrocatalytic and Electrochromic Applications
Derivatives of 3,4-(Ethylenedioxy)-3'-iodobenzophenone have been explored for their electrocatalytic and electrochromic properties. For example, poly(3,4-ethylenedioxythiophene)-poly(styrene sulphonate) composite electrodes have demonstrated significant electrochemical behavior in the electro-oxidation of chlorophenols, suggesting applications in environmental monitoring and remediation (Pigani et al., 2007). Similarly, electropolymerized films of 3,4-ethylenedioxy-substituted conducting polymers have shown promising electrocatalytic activity towards various organic compounds, hinting at their potential in energy storage and conversion technologies (Rodríguez-Calero et al., 2011).
Antioxidant and Antimicrobial Activities
The investigation into the antimicrobial and antioxidant properties of 3,4-(Ethylenedioxy)-3'-iodobenzophenone derivatives has also yielded positive results. Some synthesized compounds have displayed significant antimicrobial activity against a range of bacterial and fungal strains, as well as potent antioxidant capabilities, suggesting their potential in developing new therapeutic agents (Raghavendra et al., 2016).
Safety And Hazards
Zukünftige Richtungen
PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The synthesis method of PEDOT is very important as it brings different properties which determine its applications . Research directions in acquiring high-quality PEDOT are being discussed and proposed .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPPXVJPBJPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415444 |
Source


|
| Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Ethylenedioxy)-3'-iodobenzophenone | |
CAS RN |
878969-65-4 |
Source


|
| Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

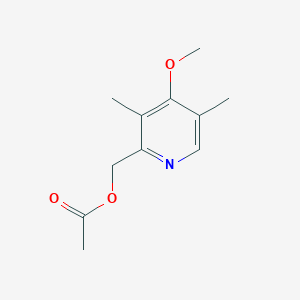
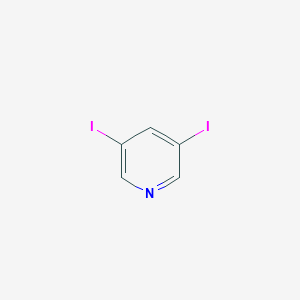
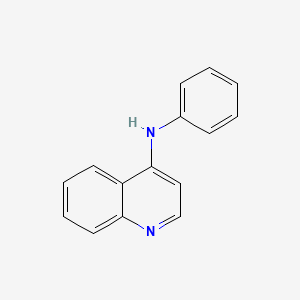
![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
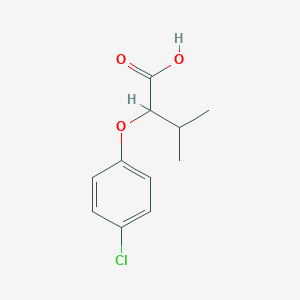
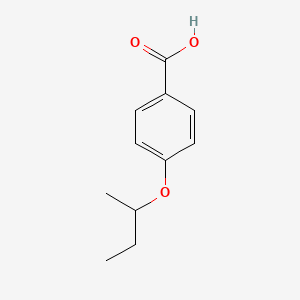
![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)
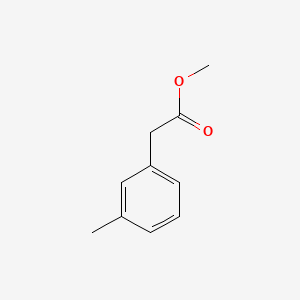
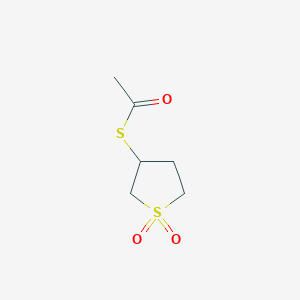
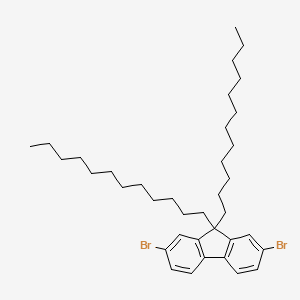
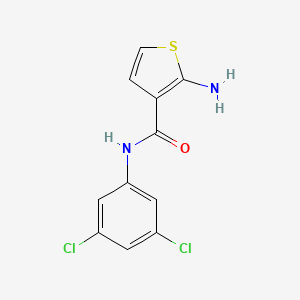
![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
